molecular formula C20H23N2OS+ B1206487 1-Methyl-1-(1-phenothiazin-10-ylcarbonylethyl)pyrrolidinium CAS No. 103132-98-5

1-Methyl-1-(1-phenothiazin-10-ylcarbonylethyl)pyrrolidinium

Cat. No. B1206487
CAS RN: 103132-98-5
M. Wt: 339.5 g/mol
InChI Key: YKNNBQKAAWCISH-UHFFFAOYSA-N
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Description

1-methyl-1-[1-oxo-1-(10H-phenothiazin-10-yl)propan-2-yl]pyrrolidinium is a member of the class of phenothiazines that is 10H-phenothiazine which is substituted by a 2-(1-methylpyrrolidin-1-ium-1-yl)propanoyl group at position 10. It is a member of phenothiazines, a tertiary carboxamide and a quaternary ammonium ion.

Scientific Research Applications

Potential as Fluorescent Labels

  • Novel Cationic Dyes and Their Use as Staining Agents: Novel cationic dyes based on phenothiazinylvinyl-pyridinium, closely related to 1-Methyl-1-(1-phenothiazin-10-ylcarbonylethyl)pyrrolidinium, were synthesized and evaluated for their potential as fluorescent labels. These dyes, synthesized through various methods including convective heating, ultrasound irradiation, and mechanochemical synthesis, showed promising attributes like low cytotoxicity, good internalization in melanoma cells, and intense fluorescence emission, making them suitable for imaging applications in the biomedical field (Stoean et al., 2021).

Spectroscopic Investigations

  • Spectral Variations in Phenothiazine Derivatives: A study on various phenothiazine derivatives, including those similar to 1-Methyl-1-(1-phenothiazin-10-ylcarbonylethyl)pyrrolidinium, revealed spectral variations due to intramolecular charge transfer and electronic rearrangement. This research highlights the potential of these compounds in developing fluorophore-switching systems and near-infrared sensor applications (Lin & Chang, 2009).

Photovoltaic Applications

  • Electron Acceptor in Organic Photovoltaics: A phenothiazine-containing fulleropyrrolidine derivative, closely related to the chemical structure , was synthesized and used as an electron acceptor in organic photovoltaic devices (OPVs). This research demonstrated improved solubility and higher LUMO energy levels than the parent fullerene, leading to a notable power conversion efficiency in the fabricated devices (Mi et al., 2012).

Dye-Sensitized Solar Cells

  • High-Temperature Solid-State Dye-Sensitized Solar Cells: The application of pyrrolidinium iodide, a compound structurally related to 1-Methyl-1-(1-phenothiazin-10-ylcarbonylethyl)pyrrolidinium, in solid-state dye-sensitized solar cells demonstrated an overall power conversion efficiency of about 5.8%. This underscores the potential of such compounds in developing efficient and stable solar cells (Li et al., 2012).

Antibacterial Activity

  • Synthesis and Antibacterial Activity of Phenothiazine Derivatives: Phenothiazine derivatives, including those structurally related to the compound of interest, have shown significant antibacterial activity. Their synthesis and biological screening indicate their potential use in medicinal chemistry as antibacterial agents (Vasudha et al., 2016).

Conformational Change in Radical Cation Systems

  • Proton-Coupled Electron Transfer in Radical Cations: Studies on pyridyl-appended radical cations, structurally related to 1-Methyl-1-(1-phenothiazin-10-ylcarbonylethyl)pyrrolidinium, provided insights into proton-coupled electron transfer mechanisms. This research is significant in understanding the kinetics and mechanisms in radical cation systems, which could have implications in various chemical and biochemical reactions (Welker et al., 2015).

properties

CAS RN

103132-98-5

Product Name

1-Methyl-1-(1-phenothiazin-10-ylcarbonylethyl)pyrrolidinium

Molecular Formula

C20H23N2OS+

Molecular Weight

339.5 g/mol

IUPAC Name

2-(1-methylpyrrolidin-1-ium-1-yl)-1-phenothiazin-10-ylpropan-1-one

InChI

InChI=1S/C20H23N2OS/c1-15(22(2)13-7-8-14-22)20(23)21-16-9-3-5-11-18(16)24-19-12-6-4-10-17(19)21/h3-6,9-12,15H,7-8,13-14H2,1-2H3/q+1

InChI Key

YKNNBQKAAWCISH-UHFFFAOYSA-N

SMILES

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)[N+]4(CCCC4)C

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)[N+]4(CCCC4)C

synonyms

1-methyl-1-(1-(phenothiazin-10-ylcarbonyl)ethyl)pyrrolidinium bromide
propyromazine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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